An In-depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 6-Bromo-3-chloro-2-fluorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry. Its unique arrangement of halogen substituents and a reactive aldehyde functional group makes it a strategic starting material for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the chemical's structure, properties, a detailed synthetic protocol, spectroscopic analysis, key reactivity patterns, and its applications, offering field-proven insights for its effective utilization in research and development.
Introduction and Significance
6-Bromo-3-chloro-2-fluorobenzaldehyde, with the CAS Number 1114809-02-7, is a trifunctionalized aromatic compound. The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—alongside an aldehyde group provides a rich platform for intricate synthetic strategies. The differential reactivity of the carbon-halogen bonds allows for selective and sequential chemical transformations, enabling chemists to build molecular complexity in a controlled manner.
The bromine atom serves as a prime site for cross-coupling reactions, the less reactive chlorine atom offers potential for later-stage functionalization, and the robust fluorine atom can critically influence the steric and electronic properties of the final molecule, often enhancing biological activity or material performance. The aldehyde group itself is a versatile handle for a wide array of transformations, including oxidations, reductions, and nucleophilic additions. These features make 6-bromo-3-chloro-2-fluorobenzaldehyde a key intermediate in the synthesis of novel therapeutic agents and crop protection compounds.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-bromo-3-chloro-2-fluorobenzaldehyde is essential for its handling, reaction optimization, and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1114809-02-7 | [2] |
| Molecular Formula | C₇H₃BrClFO | [2] |
| Molecular Weight | 237.45 g/mol | [2] |
| Appearance | Light pink powder | [1] |
| Purity | ≥97% | [2] |
| Storage | 4°C | [2] |
| SMILES | C1=C(C(=C(C(=C1)Cl)F)C=O)Br | [2] |
| InChI | InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | [3] |
| InChI Key | ILJCPNFAFWGTAR-UHFFFAOYSA-N | [3] |
Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde
The synthesis of 6-bromo-3-chloro-2-fluorobenzaldehyde can be achieved through a regioselective ortho-lithiation and subsequent formylation of a suitable precursor. A plausible and effective route starts from the commercially available 1-bromo-4-chloro-2-fluorobenzene.
Synthetic Rationale and Strategy
The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the lithiation step. In 1-bromo-4-chloro-2-fluorobenzene, the fluorine atom is a powerful ortho-directing group for lithiation.[4] This allows for the selective deprotonation at the C6 position, adjacent to the fluorine atom. The resulting aryllithium intermediate can then be trapped with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.
Synthesis of 6-Bromo-3-chloro-2-fluorobenzaldehyde
Detailed Experimental Protocol
This protocol is based on established methods for ortho-lithiation and formylation of halogenated aromatic compounds.[2]
Materials:
-
1-Bromo-4-chloro-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Dry ice/acetone bath or cryocooler
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).
-
Solvent Addition: Anhydrous THF is added via cannula or syringe. The concentration is typically maintained at 0.1-0.5 M.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at -78 °C for 1-2 hours.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional hour and then gradually warmed to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-bromo-3-chloro-2-fluorobenzaldehyde.
Spectroscopic Characterization
The structural elucidation of 6-bromo-3-chloro-2-fluorobenzaldehyde is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected spectral features can be reliably predicted based on data from closely related analogs and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and a downfield singlet for the aldehydic proton.
-
Aldehydic Proton (CHO): A singlet is anticipated in the highly deshielded region of the spectrum, typically around δ 10.0-10.5 ppm.
-
Aromatic Protons: Two doublets are expected for the two aromatic protons, which are coupled to each other. The exact chemical shifts will be influenced by the electronic effects of the halogen and aldehyde substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 185-195 ppm, is characteristic of the aldehyde carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C-H Stretch: Weak absorptions are expected above 3000 cm⁻¹.
-
C-X Stretches (X = Br, Cl, F): Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1500 cm⁻¹).
Chemical Reactivity and Synthetic Applications
The unique substitution pattern of 6-bromo-3-chloro-2-fluorobenzaldehyde dictates its reactivity and makes it a versatile intermediate.
Reactivity of the Aldehyde Group
The aldehyde functionality can undergo a variety of standard transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: Reduction to the benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reductive Amination: Conversion to amines in the presence of an amine and a reducing agent.
Reactivity of the Halogen Substituents
The differential reactivity of the C-Br, C-Cl, and C-F bonds is a key feature of this molecule. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend C-Br > C-Cl >> C-F. This allows for selective functionalization at the C6 position (bromine) while leaving the chlorine and fluorine atoms intact for potential subsequent transformations.
Example: Suzuki-Miyaura Coupling
6-Bromo-3-chloro-2-fluorobenzaldehyde can readily participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce a new carbon-carbon bond at the C6 position.
Suzuki-Miyaura cross-coupling reaction
Applications in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[5] The aldehyde group can participate in condensation reactions with binucleophilic reagents to form a variety of heterocyclic rings.
Applications in Drug Discovery and Agrochemicals
While specific drug candidates or commercial agrochemicals derived from 6-bromo-3-chloro-2-fluorobenzaldehyde are not extensively detailed in publicly available literature, its structural motifs are present in various biologically active compounds. Its utility lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.[1] The presence of multiple halogens can significantly impact the lipophilicity, metabolic stability, and binding affinity of the final compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-bromo-3-chloro-2-fluorobenzaldehyde.
-
Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation. Harmful if swallowed.[6]
-
Precautionary Statements: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Skin: Wash with plenty of soap and water. Seek medical attention if irritation occurs.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Conclusion
6-Bromo-3-chloro-2-fluorobenzaldehyde is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique combination of a reactive aldehyde group and differentially reactive halogen substituents provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and other advanced materials. This guide serves as a comprehensive resource for researchers and scientists seeking to effectively utilize this valuable chemical intermediate in their synthetic endeavors.
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ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
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(Image for illustrative purposes)
